molecular formula C31H50N2O6 B371853 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone

3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone

Cat. No.: B371853
M. Wt: 546.7g/mol
InChI Key: YBWZIPXMMDIXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple tert-butyl and pivaloyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as azetidinones and dioxinones, followed by their coupling under controlled conditions. Common reagents used in these reactions include tert-butyl lithium, pivaloyl chloride, and isopropylamine. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Post-reaction purification steps, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isopropylimino group, where nucleophiles like amines or thiols replace the isopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require mild heating and the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or activators. The presence of multiple functional groups enables interactions with various biological targets, making it a valuable tool in biochemical studies.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic properties. Research focuses on their ability to modulate biological pathways involved in diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Known for its use as an antioxidant in industrial applications.

    2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as a food additive and in cosmetics for its antioxidant properties.

    2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Utilized in organic synthesis and as an intermediate in the production of other chemicals.

Uniqueness

Compared to these similar compounds, 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C31H50N2O6

Molecular Weight

546.7g/mol

IUPAC Name

3-[2,4-ditert-butyl-5-(2,2-dimethylpropanoyl)-6-oxo-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-propan-2-yl-4-propan-2-yliminoazetidin-2-one

InChI

InChI=1S/C31H50N2O6/c1-17(2)32-24-30(23(36)28(11,12)13,25(37)33(24)18(3)4)31(29(14,15)16)38-21(27(8,9)10)19(22(35)39-31)20(34)26(5,6)7/h17-18H,1-16H3

InChI Key

YBWZIPXMMDIXFE-UHFFFAOYSA-N

SMILES

CC(C)N=C1C(C(=O)N1C(C)C)(C(=O)C(C)(C)C)C2(OC(=C(C(=O)O2)C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)N=C1C(C(=O)N1C(C)C)(C(=O)C(C)(C)C)C2(OC(=C(C(=O)O2)C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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